molecular formula C10H8BrClF2N2O B8201287 5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide

5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide

Cat. No.: B8201287
M. Wt: 325.54 g/mol
InChI Key: IBTXSTNTEKMGLS-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms within its structure

Preparation Methods

The synthesis of 5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the reaction of 5-bromo-2-chloropyridine with 3,3-difluorocyclobutylboronic acid under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

5-Bromo-2-chloro-N-(3,3-difluorocyclobutyl)isonicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of halogen atoms and the difluorocyclobutyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-chloro-N-(3,3-difluorocyclobutyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClF2N2O/c11-7-4-15-8(12)1-6(7)9(17)16-5-2-10(13,14)3-5/h1,4-5H,2-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTXSTNTEKMGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC(=O)C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClF2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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